N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a phenyl ring, which is further connected to a dimethylbenzenesulfonamide moiety
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-7-8-17(11-14(13)2)26(23,24)22-16-6-4-5-15(12-16)18-9-10-19(25-3)21-20-18/h4-12,22H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGXCOHYMMBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-amino-6-methoxypyridazine with a suitable phenyl derivative under controlled conditions. The final step involves the sulfonation of the phenyl ring to introduce the dimethylbenzenesulfonamide group. The reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridazine ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Enzyme Inhibition : It has been shown to inhibit various metabolic enzymes, which may be beneficial in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial activity against several bacterial strains, including resistant strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, providing potential benefits in inflammatory diseases.
Therapeutic Applications
-
Cancer Treatment
- The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies indicate significant apoptosis induction at micromolar concentrations, suggesting its potential as an anticancer agent.
-
Antimicrobial Agent
- Studies have evaluated its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), showing lower minimum inhibitory concentrations (MIC) compared to traditional antibiotics.
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Anti-inflammatory Treatments
- In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores, indicating its potential in treating inflammatory conditions.
Case Studies
Several case studies highlight the efficacy of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide across different biological contexts:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine structure.
Relugolix: A gonadotropin-releasing hormone antagonist with a pyridazine core.
Pyridazinone Derivatives: Compounds with a pyridazine ring and various substituents, known for their diverse biological activities.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonamide groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S. The structure comprises a pyridazine ring, which is known for contributing to various biological activities, including anti-inflammatory and antimicrobial effects.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes. The sulfonamide group is particularly notable for its role in antibacterial activity, while the methoxypyridazine moiety may enhance the compound's interaction with biological systems.
Antimicrobial Properties
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the pyridazine ring in this compound potentially enhances its efficacy against various bacterial strains. For instance, a study demonstrated that similar compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has indicated that compounds containing pyridazine rings can exhibit anti-inflammatory properties. This activity is crucial for developing treatments for conditions such as arthritis and other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Antibacterial Activity : A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity .
- Anti-inflammatory Study : In a controlled experiment involving animal models, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This suggests potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
